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2-(Methoxymethyl)-4-(pyridin-2-yl)morpholine

Fragment-Based Drug Discovery Structural Biology Cohesin Complex

Fragment-based drug discovery campaigns targeting cohesin biology often suffer from uncharacterized starting points, wasting synchrotron beam time and synthesis resources. This compound eliminates that risk: the (2R)-enantiomer is co-crystallized with human STAG1 (PDB: 5QSN, 2.66 Å resolution), providing an experimentally validated binding pose for immediate structure-guided elaboration. • Pre-validated STAG1 ligand: zero HBD, four HBA, crystallographically confirmed binding mode - no de novo structural validation required. • Supplied at ≥98% purity with batch-specific NMR, HPLC, and GC documentation; ready for direct fragment library inclusion without re-purification. • Methoxymethyl handle at the morpholine 2-position enables synthetic elaboration for affinity tags, fluorescent probes, or systematic SAR campaigns exploiting both (2R)- and (2S)-enantiomers.

Molecular Formula C11H16N2O2
Molecular Weight 208.261
CAS No. 1424464-95-8
Cat. No. B2649447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)-4-(pyridin-2-yl)morpholine
CAS1424464-95-8
Molecular FormulaC11H16N2O2
Molecular Weight208.261
Structural Identifiers
SMILESCOCC1CN(CCO1)C2=CC=CC=N2
InChIInChI=1S/C11H16N2O2/c1-14-9-10-8-13(6-7-15-10)11-4-2-3-5-12-11/h2-5,10H,6-9H2,1H3
InChIKeyQTYSPYFVCIFIBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(Methoxymethyl)-4-(pyridin-2-yl)morpholine Structure & Sourcing


2-(Methoxymethyl)-4-(pyridin-2-yl)morpholine (CAS 1424464-95-8; molecular formula C₁₁H₁₆N₂O₂; molecular weight 208.26 g/mol) is a heterocyclic organic compound consisting of a morpholine ring substituted with a methoxymethyl group at the 2-position and a pyridin-2-yl group at the 4-position [1]. It is commercially available from multiple vendors at ≥98% purity with batch-specific quality control documentation including NMR, HPLC, and GC analysis . The (2R)-stereoisomer of this compound has been co-crystallized with human STAG1 (cohesin subunit SA-1) and deposited in the Protein Data Bank (PDB ID: 5QSN, ligand code O2J), demonstrating its utility as a fragment in structural biology screening campaigns [2].

Fragment-based structural biology screening
Crystallographically validated STAG1 binder
Chiral fragment with methoxymethyl elaboration handle
Commercially available at ≥98% purity with QC documentation

Why 2-(Methoxymethyl)-4-(pyridin-2-yl)morpholine Cannot Be Substituted


Substitution of 2-(methoxymethyl)-4-(pyridin-2-yl)morpholine with unsubstituted analogs such as 4-(pyridin-2-yl)morpholine (CAS 24255-25-2) or positional isomers like 3-(pyridin-2-yl)morpholine (CAS 1260671-63-3) introduces critical alterations in molecular recognition, hydrogen-bonding capacity, and physicochemical properties that undermine the compound's demonstrated binding interactions. The methoxymethyl substituent at the morpholine 2-position contributes additional hydrogen-bond acceptor capacity (four acceptors vs. two in unsubstituted analogs) and increases molecular weight (208.26 vs. 164.20 g/mol), fundamentally altering ligand efficiency metrics in fragment-based screening contexts [1][2]. The (2R)-stereoisomer of this compound has been experimentally validated via X-ray crystallography to occupy a specific binding pocket on human STAG1 [3]; unsubstituted or differently substituted analogs lack this experimentally confirmed binding mode and would require de novo structural validation before any substitution could be scientifically justified.

Substitution Unsubstituted 4-(pyridin-2-yl)morpholine or 3-(pyridin-2-yl)morpholine lacks the methoxymethyl group, altering H-bond acceptor count and molecular recognition. STAG1 binding mode may not transfer.
Analog Hydroxymethyl analog (HBD=1) may shift permeability and pharmacokinetic behavior compared to the methoxy-capped form (HBD=0). Context-dependent profile should be reviewed.
Stereochemistry Racemate or opposite enantiomer may not reproduce the (2R)-specific STAG1 binding pose validated in PDB 5QSN. Enantiomer-attribution review required.

Product-Specific Evidence vs. Structural Analogs


X-Ray Binding Mode to Human STAG1

The (2R)-stereoisomer of 2-(methoxymethyl)-4-(pyridin-2-yl)morpholine (ligand code O2J) has been co-crystallized with human STAG1 (cohesin subunit SA-1) as part of a PanDDA fragment screening campaign, with the structure deposited in the Protein Data Bank under accession 5QSN at 2.66 Å resolution [1]. This experimentally determined binding mode provides atomic-level validation of the compound's molecular recognition properties in a defined biological target context. In contrast, unsubstituted 4-(pyridin-2-yl)morpholine (CAS 24255-25-2) and 3-(pyridin-2-yl)morpholine (CAS 1260671-63-3) lack any analogous PDB deposition confirming their binding to this or related cohesin complex components [2][3].

X-Ray Binding Mode to STAG1
Head-to-head
Target: PDB 5QSN, ligand O2J, 2.66 Å resolution. Comparators: No PDB entries with STAG1.
Crystallographically validated binding eliminates de novo screening for STAG1 fragment programs.
PanDDA fragment screening methodology; synchrotron X-ray diffraction.
Fragment-Based Drug Discovery Structural Biology Cohesin Complex STAG1 X-Ray Crystallography

H-Bond Donor Count vs. Hydroxymethyl Analog

2-(Methoxymethyl)-4-(pyridin-2-yl)morpholine contains zero hydrogen-bond donors (HBD = 0), a consequence of the methoxy group capping the oxygen that would otherwise bear a free hydroxyl. The direct hydroxymethyl analog, 2-hydroxymethyl-4-(pyridin-2-yl)morpholine, possesses one hydrogen-bond donor (HBD = 1) due to its free hydroxyl group . In medicinal chemistry, reducing HBD count is a validated strategy for improving passive membrane permeability and oral bioavailability [1]. This structural distinction yields measurable differences in hydrogen-bonding potential and molecular recognition profiles that cannot be replicated by the hydroxymethyl analog .

H-Bond Donor vs. Hydroxymethyl Analog
Head-to-head
Target: HBD = 0. Hydroxymethyl analog: HBD = 1.
0 HBD (target)1 HBD (analog)
Zero HBD count supports permeability optimization strategies; analog profile may differ.
Established medicinal chemistry principle; functional group analysis.
Physicochemical Property Optimization Medicinal Chemistry Hydrogen Bonding Permeability Ligand Efficiency

Commercial Purity Benchmark vs. Hydroxymethyl Analog

Commercially sourced 2-(methoxymethyl)-4-(pyridin-2-yl)morpholine is consistently available from multiple vendors at a standard purity specification of ≥98%, with batch-specific analytical documentation including NMR, HPLC, and GC analysis provided . In contrast, the structurally related 2-hydroxymethyl-4-(pyridin-2-yl)morpholine is typically offered at a lower purity specification of 95% . This 3% absolute purity difference translates to a 60% reduction in maximum potential impurity load (from 5% to 2% impurities), which is quantitatively meaningful for assays sensitive to trace contaminants.

Commercial Purity Benchmark
Data to verify
Target: ≥98% purity. Hydroxymethyl analog: typically 95% purity.
≥98% (target)95% (analog)
Higher purity grade reduces impurity-driven false positive risk in screening assays.
Supplier specification; batch-specific QC review recommended.
Chemical Purity Quality Control Procurement Specification Reproducibility

Target Engagement Specificity: STAG1 vs. Kinase Scaffolds

The (2R)-stereoisomer of 2-(methoxymethyl)-4-(pyridin-2-yl)morpholine has been experimentally validated via X-ray crystallography to bind human STAG1 (cohesin subunit SA-1) with the structure deposited in PDB 5QSN [1]. STAG1 is a component of the cohesin complex involved in sister chromatid cohesion and transcriptional regulation, representing a target class distinct from the kinases commonly pursued with morpholinopyridine scaffolds. In contrast, many pyridinylmorpholine derivatives (e.g., 4-(pyridin-2-yl)morpholine-containing analogs) are primarily reported as kinase inhibitor scaffolds with reported IC₅₀ values in the nanomolar range against PI3K isoforms (e.g., IC₅₀ as low as 3.4 nM for PI3Kα) . The documented binding of this specific compound to STAG1 provides orthogonal target engagement data not available for other morpholinopyridine analogs.

Target Engagement Specificity
Class-level
Target: Crystallographic binding to STAG1. Comparator class: Reported kinase inhibitor activity (e.g., PI3Kα IC₅₀ 3.4 nM).
Validated cohesin-complex engagement provides orthogonal target context vs. kinase scaffolds.
Class-level inference; direct kinase profiling of this compound not reported.
Target Engagement Cohesin Complex STAG1 Selectivity Fragment Screening

Stereochemical Chiral Center Advantage

2-(Methoxymethyl)-4-(pyridin-2-yl)morpholine contains a chiral center at the morpholine 2-position, giving rise to (2R)- and (2S)-enantiomers with distinct three-dimensional architectures. The (2R)-enantiomer has been specifically characterized in the PDB (ligand code O2J) in complex with human STAG1 [1]. Both (2R)- and (2S)-forms have been deposited for NMR quality control of fragment libraries [2][3]. In contrast, unsubstituted 4-(pyridin-2-yl)morpholine and 3-(pyridin-2-yl)morpholine are achiral at the morpholine-pyridine linkage (with the exception of chiral separation of the 3-substituted derivative), eliminating stereochemical control as a parameter for SAR exploration.

Stereochemical Chiral Center
Head-to-head
Target: Chiral at morpholine 2-position; (2R)-form in PDB 5QSN. Comparators: Achiral scaffolds.
Enables stereochemical SAR exploration; achiral analogs lack this dimension for lead optimization.
Both (2R)- and (2S)-enantiomers characterized via NMR fragment library QC.
Chiral Chemistry Stereochemistry Enantiomeric Purity Structure-Activity Relationship

Molecular Weight & Physicochemical Space Difference

2-(Methoxymethyl)-4-(pyridin-2-yl)morpholine possesses a molecular weight of 208.26 g/mol and molecular formula C₁₁H₁₆N₂O₂ [1]. The unsubstituted core scaffold 4-(pyridin-2-yl)morpholine has a molecular weight of 164.20 g/mol (C₉H₁₂N₂O), representing a 44.06 g/mol difference (26.8% increase) due to the methoxymethyl substitution [2]. This difference places the target compound in a distinct physicochemical space: it remains within fragment-like molecular weight range (<250 g/mol) suitable for fragment-based screening, while providing an additional vector for elaboration via the methoxymethyl group that the core scaffold lacks.

Molecular Weight Space
Head-to-head
Target: MW = 208.26 g/mol. Unsubstituted core: MW = 164.20 g/mol (Δ +44.06 g/mol, +26.8%).
Retains fragment-like MW range while offering an additional elaboration vector for hit-to-lead programs.
Calculated molecular weights; methoxymethyl adds C₂H₄O.
Physicochemical Properties Ligand Efficiency Fragment Elaboration Molecular Weight Optimization

Optimal Research Applications


Fragment-Based Screening for Cohesin Complex

2-(Methoxymethyl)-4-(pyridin-2-yl)morpholine (specifically the (2R)-enantiomer, ligand O2J) has been co-crystallized with human STAG1 and validated via the PanDDA fragment screening methodology, with the structure deposited at 2.66 Å resolution [1]. This provides a structurally characterized starting point for fragment elaboration programs targeting the cohesin complex, which plays critical roles in sister chromatid cohesion, transcriptional regulation, and has been implicated in various cancers including Ewing sarcoma, bladder cancer, and acute myeloid leukemia. The compound's placement in the STAG1 binding pocket, combined with its zero hydrogen-bond donors and methoxymethyl elaboration vector, enables structure-guided optimization toward higher-affinity probes or lead compounds for cohesin-related therapeutic targets.

Structure-Guided Optimization Using Methoxymethyl Handle

The methoxymethyl group at the morpholine 2-position provides a synthetic elaboration handle not present in unsubstituted 4-(pyridin-2-yl)morpholine. Combined with the crystallographically validated binding mode to STAG1 [1] and the chiral nature of the scaffold [2], this compound enables systematic structure-guided medicinal chemistry campaigns. The zero HBD count of the methoxymethyl group (vs. HBD = 1 for hydroxymethyl analog) supports permeability optimization strategies . Researchers can exploit the (2R)- and (2S)-enantiomers independently to explore stereochemical SAR, with the (2R)-form already validated in a protein-ligand complex.

Quality-Controlled Fragment Library for Crystallography

The compound is commercially available at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC analysis from multiple vendors [1]. This quality grade is suitable for direct inclusion in fragment libraries without additional purification, which is particularly valuable for high-throughput crystallography campaigns where compound purity and identity are critical to avoid false positives and wasted synchrotron beam time. The compound's PDB deposition (5QSN) provides pre-validated electron density and binding pose information, enabling rapid assessment of ligandability for related targets or homologs [2].

Chemical Biology Probe for Chromatin & Cohesion Pathways

The validated binding to STAG1, a core component of the cohesin complex [1], positions this fragment as a potential starting point for developing chemical biology probes to interrogate cohesin function in cellular contexts. Unlike kinase-targeted morpholinopyridine analogs that dominate the literature [2], this compound offers access to a distinct target class (cohesin/chromatin biology) with orthogonal biological relevance. The methoxymethyl substitution provides a synthetic handle for installing affinity tags, fluorescent reporters, or photoaffinity labels to enable target engagement studies, pull-down experiments, and cellular imaging applications.

Application
Selection Property
Validation Focus
Fragment-Based Screening for Cohesin Complex
Crystallographically validated STAG1 binder (PDB 5QSN)
Structure-guided elaboration toward cohesin-targeting probes
Structure-Guided Optimization
Chiral scaffold with methoxymethyl elaboration handle
Stereochemical SAR and permeability optimization (HBD=0)
Quality-Controlled Fragment Library for Crystallography
≥98% purity with batch-specific QC documentation
Direct library inclusion; pre-validated electron density and binding pose
Chemical Biology Probe for Chromatin & Cohesion Pathways
STAG1-specific binding distinct from kinase-targeted morpholinopyridines
Target engagement studies; synthetic handle for affinity/fluorescent tags

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